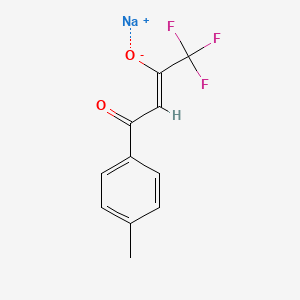
sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a methylphenyl group, and a conjugated enolate system, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate enolate, which is then stabilized by the sodium ion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: 4-(4-methylphenyl)-4-oxobutanoic acid.
Reduction: 4-(4-methylphenyl)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The enolate system can participate in nucleophilic addition reactions, potentially modifying biological macromolecules and affecting their function.
類似化合物との比較
Sodium (2Z)-1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate: Lacks the methyl group on the phenyl ring.
Sodium (2Z)-1,1,1-trifluoro-4-(4-chlorophenyl)-4-oxobut-2-en-2-olate: Contains a chlorine substituent instead of a methyl group.
Uniqueness: Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate is unique due to the presence of both the trifluoromethyl and methylphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H8F3NaO2 |
|---|---|
分子量 |
252.16 g/mol |
IUPAC名 |
sodium;(Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9F3O2.Na/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1/b10-6-; |
InChIキー |
WCKKAQJPDFRBNH-OTUCAILMSA-M |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















